N-BENZYL-N-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE
Overview
Description
N-BENZYL-N-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process and reducing waste generation .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides often involves the use of sulfonyl chlorides, which react with amines to form the desired sulfonamide product . This method is widely used due to its high yield and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, and reducing agents like sodium borohydride (NaBH₄) for reduction . Substitution reactions often require the presence of a strong base or acid to facilitate the nucleophilic attack .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonyl chlorides, while reduction can produce sulfinamides or sulfenamides .
Scientific Research Applications
N-BENZYL-N-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-BENZYL-N-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition prevents bacterial replication . The compound’s sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with anti-malarial drugs to treat toxoplasmosis.
Sulfonimidates: These compounds have similar sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Uniqueness
N-BENZYL-N-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZENE-1-SULFONAMIDE is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit bacterial enzymes makes it particularly valuable in the development of new antibiotics .
Properties
IUPAC Name |
N-benzyl-4-(benzylsulfonylamino)-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-23(16-18-8-4-2-5-9-18)29(26,27)21-14-12-20(13-15-21)22-28(24,25)17-19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHIOSCDEIVDRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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